![molecular formula C19H23N3O4S B2507547 2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 899977-40-3](/img/structure/B2507547.png)
2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-((1-(3-Hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as acetamide scaffolds and methoxyphenyl substitutions, which are known to exhibit significant biological properties, including anticancer and receptor antagonistic activities .
Synthesis Analysis
The synthesis of related compounds involves linear synthesis techniques, as seen in the first paper, where 2-chloro N-aryl substituted acetamide derivatives are synthesized and characterized using techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . These methods are likely applicable to the synthesis of the compound , with the potential for modifications to accommodate the unique structural features of the cyclopenta[d]pyrimidin-4-yl moiety and the 3-hydroxypropyl substituent.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial in determining their biological activity. The second paper highlights the importance of methoxyphenyl substitution patterns on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold, which significantly influences the antagonistic profile of adenosine A3 receptors . This suggests that the methoxyphenyl group in the compound of interest may also play a critical role in its biological activity, potentially through interactions with biological receptors.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by the substituents on the acetamide moiety. The third paper explores the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides and their binding to Peripheral Benzodiazepine Receptors (PBR), indicating that different substitutions can modulate the binding affinity and biological effects . This implies that the specific substituents in the compound of interest, such as the 3-hydroxypropyl group and the tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl moiety, could affect its reactivity and interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. Although the papers do not provide specific data on the compound , they do offer insights into the characterization of similar compounds, which can be used to infer the properties of the compound of interest. For instance, the use of spectroscopic techniques for characterization suggests that these compounds may have distinct spectral properties that can be correlated with their physical and chemical characteristics .
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Pyrimidinones and their derivatives have been synthesized and evaluated for antimicrobial properties. For example, a study demonstrated the synthesis of pyrimidinones and oxazinones fused with thiophene rings, showing significant antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012). This indicates potential applications in developing new antimicrobial agents.
Propiedades
IUPAC Name |
2-[[1-(3-hydroxypropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-26-14-6-2-5-13(11-14)20-17(24)12-27-18-15-7-3-8-16(15)22(9-4-10-23)19(25)21-18/h2,5-6,11,23H,3-4,7-10,12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVKJTPHBJZEJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-tert-butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2507465.png)
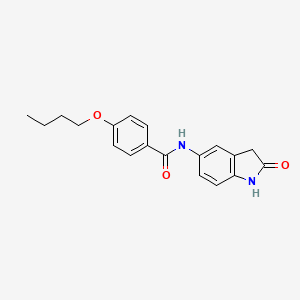
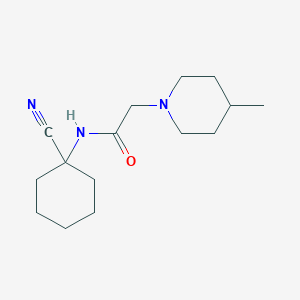
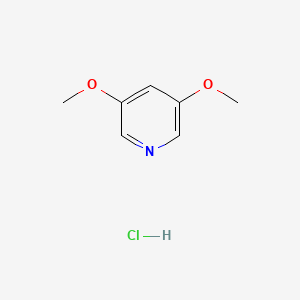
![4-Azido-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2507473.png)
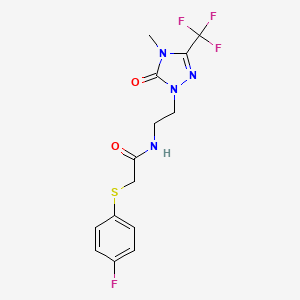

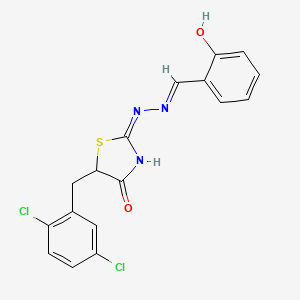
![[2-(4-Ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2507478.png)
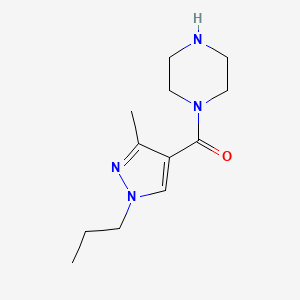

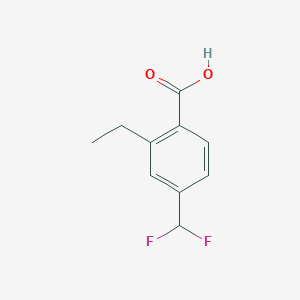
![4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/no-structure.png)
![2-Chloro-N-[1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide](/img/structure/B2507487.png)